![molecular formula C9H9BrN2O B2781452 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one CAS No. 2068151-21-1](/img/structure/B2781452.png)
2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one
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Overview
Description
“2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one” is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold . This compound is part of a class of molecules that have been synthesized for plant disease management .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including “2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one”, has been achieved using the Castagnoli–Cushman reaction . This reaction is a well-known method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives .Molecular Structure Analysis
The molecular structure of “2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one” includes a 3,4-dihydroisoquinolin-1(2H)-one scaffold with an amino group at the 2-position and a bromo group at the 7-position .Scientific Research Applications
- Application : 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one serves as an intermediate in the synthesis of benzolactams, which are used as dopamine D3 receptor ligands. These ligands are valuable for studying dopamine receptor function and developing potential therapeutic agents .
- Application : Researchers have used 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one to synthesize selective 3-aminopyrazole-based MK2-inhibitors. These inhibitors have been shown to suppress intracellular phosphorylation of hsp27 and inhibit LPS-induced TNFα release in cells .
- Application : Although not explicitly mentioned in the provided information, the compound’s structure suggests potential use as a chemosensor. Further research could explore its ability to detect specific analytes or ions .
Dopamine D3 Receptor Ligands
MK2-Inhibitors
Chemosensor Systems
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of benzolactams as dopamine d3 receptor ligands .
Mode of Action
Related compounds have been shown to inhibit intracellular phosphorylation of hsp27 as well as lps-induced tnfα release in cells .
Biochemical Pathways
Related compounds have been shown to impact the dopamine pathway and inflammatory response pathways .
Result of Action
Related compounds have been shown to inhibit intracellular phosphorylation and inflammatory responses .
Future Directions
The future directions for “2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one” and its derivatives could involve further exploration of their antioomycete activity and potential use in plant disease management . The established CoMFA and CoMSIA models in the three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity . This information could guide the design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .
properties
IUPAC Name |
2-amino-7-bromo-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-2-1-6-3-4-12(11)9(13)8(6)5-7/h1-2,5H,3-4,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDXUAOMBIFXGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C=CC(=C2)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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